![molecular formula C14H12ClN3O2S B3954767 N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B3954767.png)
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-phenoxyacetamide
Descripción general
Descripción
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-phenoxyacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'CPT-11' or 'Irinotecan.' Irinotecan is a prodrug that is metabolized in the liver to its active form, SN-38. SN-38 is a topoisomerase I inhibitor that prevents DNA replication and cell division. In
Mecanismo De Acción
The mechanism of action of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-phenoxyacetamide involves the inhibition of topoisomerase I, an enzyme that is essential for DNA replication and cell division. The active metabolite of irinotecan, SN-38, binds to topoisomerase I and prevents its function, leading to DNA damage and cell death. This mechanism of action has proven to be effective in the treatment of various cancers.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, it inhibits topoisomerase I, leading to DNA damage and cell death. Physiologically, it has been shown to cause gastrointestinal toxicity, myelosuppression, and neutropenia. These side effects have been well documented and are an important consideration in the use of irinotecan in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-phenoxyacetamide in lab experiments include its well-defined mechanism of action, its potency in inhibiting topoisomerase I, and its ability to induce DNA damage and cell death. However, its limitations include its potential toxicity and the need for careful dosing and monitoring.
Direcciones Futuras
There are several future directions for the use of N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-phenoxyacetamide in scientific research. One direction is the development of new analogs with improved potency and reduced toxicity. Another direction is the use of irinotecan in combination with other drugs to improve treatment efficacy. Additionally, there is a need for further research into the use of irinotecan in the treatment of inflammatory bowel disease and as a radiosensitizer in cancer treatment. Overall, this compound has shown promising results in scientific research and has the potential to be an important therapeutic agent in the treatment of various diseases.
Aplicaciones Científicas De Investigación
N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various cancers, including colorectal, lung, breast, and ovarian cancers. Irinotecan has also been used in combination with other chemotherapy drugs to improve treatment efficacy. Additionally, it has been studied for its potential use in the treatment of inflammatory bowel disease and as a radiosensitizer in cancer treatment.
Propiedades
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c15-10-6-7-12(16-8-10)17-14(21)18-13(19)9-20-11-4-2-1-3-5-11/h1-8H,9H2,(H2,16,17,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHWWGIIVXSKLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-isopropylphenyl)-3-[(4-phenyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B3954684.png)
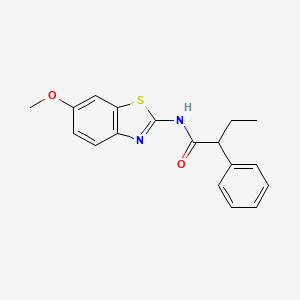
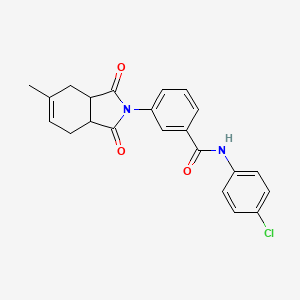
![methyl (2S,4R)-4-({[(2-fluorobenzyl)amino]carbonyl}amino)-1-methylpyrrolidine-2-carboxylate](/img/structure/B3954723.png)
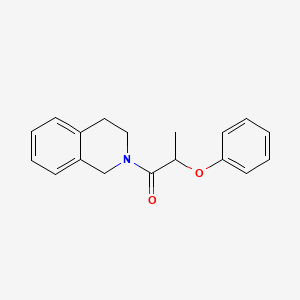
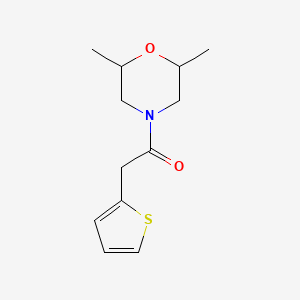

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3954747.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B3954755.png)
![1-isopropyl-2-[(2-isopropyl-5-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B3954763.png)

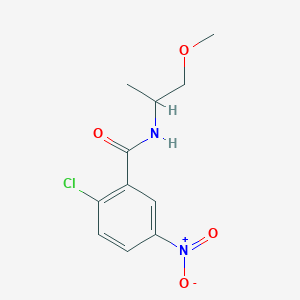
![3,5-dimethoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3954795.png)
![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3954797.png)